molecular formula C8H12N2O3 B1484325 3-Ethyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097997-35-6

3-Ethyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484325
CAS No.: 2097997-35-6
M. Wt: 184.19 g/mol
InChI Key: BLSISUBGZCGTFJ-UHFFFAOYSA-N
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Description

3-Ethyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C8H12N2O3 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure Analysis

  • The study of the molecular structure of related tetrahydropyrimidine-2,4-dione derivatives has shown that the pyrimidine rings in these compounds are nearly planar, with the benzene rings nearly perpendicular to the pyrimidine rings. This arrangement facilitates hydrogen bonding, generating inversion dimers, indicative of potential for intermolecular interactions in crystalline states (El‐Brollosy et al., 2012).

Chemical Synthesis Methodologies

  • N-Substituted tetrahydropyridine-2,4-diones have been utilized in reactions with aliphatic carboxylic acid chlorides to produce 4-O-acyl derivatives, demonstrating a versatile approach to the synthesis of enamino derivatives, showing the compound’s utility in organic synthesis (Rubinov et al., 2008).

  • Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was synthesized via a one-pot multicomponent reaction. This demonstrates the compound’s role in facilitating complex chemical syntheses, highlighting its utility in creating structurally diverse molecules (Suwito et al., 2017).

Development of Novel Compounds

  • Theoretical investigations on similar tetrahydropyrimidine-2,4-dione compounds have provided insights into their molecular structures, vibrational spectra, and electronic properties. These studies suggest potential applications in non-linear optical materials, due to significant first hyperpolarizability values, indicating their utility in advanced material science (Al-Abdullah et al., 2014).

Properties

IUPAC Name

3-ethyl-6-(methoxymethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-10-7(11)4-6(5-13-2)9-8(10)12/h4H,3,5H2,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSISUBGZCGTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
3-Ethyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-Ethyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
3-Ethyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
3-Ethyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
3-Ethyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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